molecular formula C10H26N4 B12652201 1,2-Propanediamine, N1,N1'-1,2-ethanediylbis(2-methyl- CAS No. 22201-11-2

1,2-Propanediamine, N1,N1'-1,2-ethanediylbis(2-methyl-

Cat. No.: B12652201
CAS No.: 22201-11-2
M. Wt: 202.34 g/mol
InChI Key: UATAKFNJPGUXIL-UHFFFAOYSA-N
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Description

1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) is a chemical compound with the molecular formula C10H26N4. It is a derivative of 1,2-propanediamine, where the nitrogen atoms are substituted with 2-methyl groups and connected by an ethanediyl bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) typically involves the reaction of 1,2-propanediamine with ethylene oxide in the presence of a catalyst. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm. The reaction proceeds through the formation of an intermediate, which is then further reacted with 2-methyl groups to yield the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The nitrogen atoms can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Primary amines.

    Substitution: Substituted amines with various functional groups.

Scientific Research Applications

1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The pathways involved include signal transduction and metabolic pathways, which are crucial for various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1,2-Propanediamine: A simpler derivative without the ethanediyl bridge and 2-methyl groups.

    2-Methyl-1,2-propanediamine: Similar structure but lacks the ethanediyl bridge.

    Ethylenediamine: Contains two amino groups connected by an ethylene bridge but lacks the 2-methyl substitution.

Uniqueness

1,2-Propanediamine, N1,N1’-1,2-ethanediylbis(2-methyl-) is unique due to its specific substitution pattern and the presence of an ethanediyl bridge. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

22201-11-2

Molecular Formula

C10H26N4

Molecular Weight

202.34 g/mol

IUPAC Name

1-N-[2-[(2-amino-2-methylpropyl)amino]ethyl]-2-methylpropane-1,2-diamine

InChI

InChI=1S/C10H26N4/c1-9(2,11)7-13-5-6-14-8-10(3,4)12/h13-14H,5-8,11-12H2,1-4H3

InChI Key

UATAKFNJPGUXIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCCNCC(C)(C)N)N

Origin of Product

United States

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